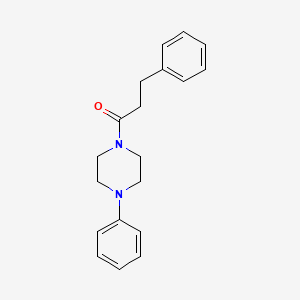![molecular formula C21H25N3O3 B5537073 N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to the target involves multi-step reactions, typically starting from commercially available precursors. For instance, Zhou et al. (2021) described a high-yield synthesis method for a related compound involving nucleophilic substitution reactions and ester hydrolysis, showcasing the intricate steps required to assemble such complex molecules (Zhou et al., 2021).
Molecular Structure Analysis
Structural analysis, often through crystallography and spectroscopy, provides insights into the molecular geometry, bond lengths, angles, and overall conformation of the compound. Lu et al. (2021) synthesized an indazole derivative and determined its crystal structure, demonstrating the importance of structural elucidation in understanding the compound's molecular framework (Lu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve various transformations, including cycloadditions, nucleophilic substitutions, and more. Gotthardt and Huisgen (1970) explored cycloadditions with oxazolium oxides, a reaction that could be relevant for derivatives of the target compound (Gotthardt & Huisgen, 1970).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's applicability in various fields. The synthesis and crystallographic analysis of related compounds provide valuable data on these properties, aiding in the prediction and optimization of the target compound's physical characteristics.
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, reactivity with different reagents, and stability under various conditions, is essential for the practical application of the compound in synthetic routes and potential medicinal chemistry applications. Studies on similar compounds, such as the work by Bacchi et al. (2005), offer insights into the oxidative cyclization-alkoxycarbonylation reactions, shedding light on the chemical behavior of such complex molecules (Bacchi et al., 2005).
科学的研究の応用
Synthesis and Chemical Properties
Heterocyclic Derivative Syntheses
- A study by Bacchi et al. (2005) describes the synthesis of various heterocyclic derivatives, including tetrahydrofuran and oxazoline derivatives, under oxidative carbonylation conditions. This research highlights the versatile synthesis methods applicable to compounds similar to N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide.
Synthesis of Cyclopropane Carboxamide Derivatives
- The work of Zhou et al. (2021) details the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a compound structurally related to the chemical . This indicates the potential methods for synthesizing similar compounds.
Characterization of Stereoisomeric Synthons
- Research by Cristoni et al. (2000) focuses on the mass spectrometric behavior of stereoisomeric synthons of cyclopropane amino acids. This study is relevant for understanding the characterization of complex molecules like N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide.
Biological and Pharmacological Activities
Antiproliferative Activity
- Lu et al. (2021) synthesized a compound with a similar cyclopropane carboxamide structure, which exhibited significant inhibitory activity against certain cancer cell lines. This suggests that compounds like N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide might also have antiproliferative properties. (Lu et al., 2021)
Synthesis of Antidepressant and Nootropic Agents
- A study by Thomas et al. (2016) reports on the synthesis of compounds with structures related to cyclopropane carboxamides, demonstrating antidepressant and nootropic activities. This indicates the potential of similar compounds for use in neurological disorders.
Bioactivity in Agricultural Chemistry
- Research by Tian et al. (2009) on cyclopropanecarboxylic acid derivatives, structurally related to the compound , demonstrated significant herbicidal and fungicidal activities. This suggests a possible application in agriculture for similar compounds.
Analytical Chemistry Applications
- Nonaqueous Capillary Electrophoresis
- A study by Ye et al. (2012) demonstrates the utility of nonaqueous capillary electrophoresis in the separation of compounds structurally related to N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide. This indicates potential analytical applications for characterizing such compounds.
特性
IUPAC Name |
N-[(3S,4R)-1-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-12-4-6-15(7-5-12)17-10-24(11-18(17)23-20(25)16-8-9-16)21(26)19-13(2)22-14(3)27-19/h4-7,16-18H,8-11H2,1-3H3,(H,23,25)/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBMNSQIAMUYAU-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C3CC3)C(=O)C4=C(N=C(O4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C3CC3)C(=O)C4=C(N=C(O4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)
![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)
![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)


![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)
![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)